molecular formula C12H15NO3 B6145332 tert-butyl 4-carbamoylbenzoate CAS No. 1307310-12-8

tert-butyl 4-carbamoylbenzoate

Cat. No.: B6145332
CAS No.: 1307310-12-8
M. Wt: 221.3
InChI Key:
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Description

tert-Butyl 4-carbamoylbenzoate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl ester group and a carbamoyl group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of tert-butyl esters often employs flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 4-carbamoylbenzoate can undergo oxidation reactions, particularly at the carbamoyl group.

    Reduction: Reduction of the carbamoyl group can lead to the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products:

Mechanism of Action

The mechanism of action of tert-butyl 4-carbamoylbenzoate involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the ester group can undergo hydrolysis, releasing active compounds that exert biological effects .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 4-carbamoylbenzoate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its ability to participate in a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry.

Properties

CAS No.

1307310-12-8

Molecular Formula

C12H15NO3

Molecular Weight

221.3

Purity

95

Origin of Product

United States

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